molecular formula C26H28ClN3O2S B2377508 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride CAS No. 1215789-63-1

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride

Cat. No.: B2377508
CAS No.: 1215789-63-1
M. Wt: 482.04
InChI Key: IACRZTDWMPHYGZ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core with various functional groups, including a dimethylamino propyl chain, a methylbenzo[d]thiazolyl moiety, and a phenoxybenzamide structure. Its unique chemical structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride typically involves several steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of 3-phenoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

  • Introduction of the Dimethylamino Propyl Chain: : The dimethylamino propyl chain is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide with 3-dimethylaminopropylamine under basic conditions.

  • Attachment of the Methylbenzo[d]thiazolyl Group: : The final step involves the introduction of the methylbenzo[d]thiazolyl group. This can be achieved through a coupling reaction using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzamide core or the thiazole ring, potentially leading to the formation of amine or dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine or dihydrothiazole derivatives.

    Substitution: Various substituted phenoxybenzamides.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(dimethylamino)propyl)-N-(benzothiazol-2-yl)-benzamide hydrochloride
  • N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-benzamide hydrochloride
  • N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride

Uniqueness

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxy group, in particular, differentiates it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S.ClH/c1-19-13-14-23-24(17-19)32-26(27-23)29(16-8-15-28(2)3)25(30)20-9-7-12-22(18-20)31-21-10-5-4-6-11-21;/h4-7,9-14,17-18H,8,15-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACRZTDWMPHYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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